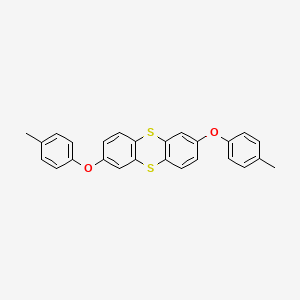
2,7-Bis(4-methylphenoxy)thianthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(4-methylphenoxy)thianthrene is an organic compound characterized by its unique structure, which includes a thianthrene core substituted with two 4-methylphenoxy groups at the 2 and 7 positions. This compound is part of the thianthrene family, known for their sulfur-containing heterocyclic structures. Thianthrene derivatives are notable for their applications in various fields due to their unique electronic and photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(4-methylphenoxy)thianthrene typically involves the reaction of thianthrene with 4-methylphenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where thianthrene is reacted with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
化学反応の分析
Types of Reactions: 2,7-Bis(4-methylphenoxy)thianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thianthrene core to its corresponding dihydrothianthrene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like potassium carbonate or sodium hydride are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothianthrene derivatives.
Substitution: Various substituted thianthrene derivatives depending on the substituents used.
科学的研究の応用
2,7-Bis(4-methylphenoxy)thianthrene has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
作用機序
The mechanism of action of 2,7-Bis(4-methylphenoxy)thianthrene is primarily related to its electronic structure. The thianthrene core can participate in electron transfer processes, making it useful in redox reactions. The presence of the 4-methylphenoxy groups can influence the compound’s reactivity and interaction with molecular targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Thianthrene: The parent compound with a simpler structure.
2,7-Bis(3-aminophenoxy)thianthrene: A derivative with amino groups instead of methyl groups.
2,7-Bis(4-aminophenylenesulfanyl)thianthrene: Another derivative with different substituents.
Uniqueness: 2,7-Bis(4-methylphenoxy)thianthrene is unique due to the presence of the 4-methylphenoxy groups, which can enhance its solubility and modify its electronic properties. This makes it particularly useful in applications requiring specific optical and electronic characteristics .
特性
CAS番号 |
697803-01-3 |
|---|---|
分子式 |
C26H20O2S2 |
分子量 |
428.6 g/mol |
IUPAC名 |
2,7-bis(4-methylphenoxy)thianthrene |
InChI |
InChI=1S/C26H20O2S2/c1-17-3-7-19(8-4-17)27-21-11-13-23-25(15-21)29-24-14-12-22(16-26(24)30-23)28-20-9-5-18(2)6-10-20/h3-16H,1-2H3 |
InChIキー |
XBYVBRXJBBEXMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)SC4=C(S3)C=CC(=C4)OC5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
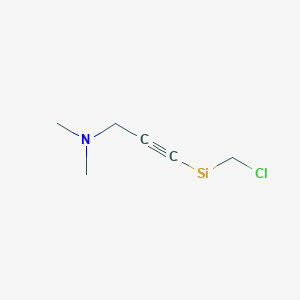
![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)
![3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12529031.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)
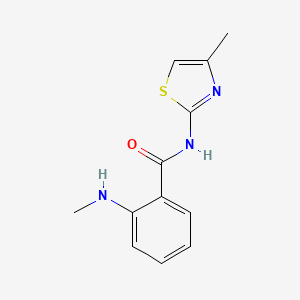
![1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene](/img/structure/B12529056.png)
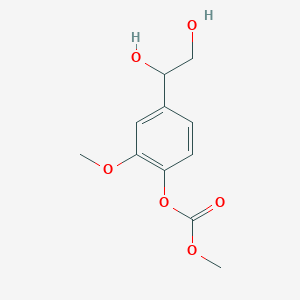
methanone](/img/structure/B12529066.png)
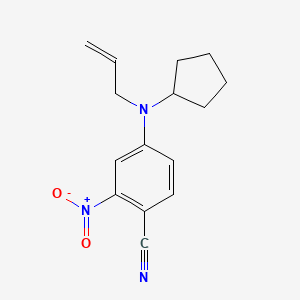
![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)
![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
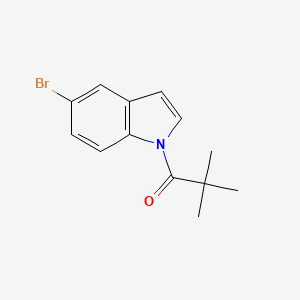
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)
